![molecular formula C15H9ClF3N3S B2733886 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 338411-88-4](/img/structure/B2733886.png)
3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfanyl group linked to a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, benzaldehyde) under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol (e.g., thiophenol) to form the sulfanyl linkage.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a chloro group and a trifluoromethyl group through electrophilic aromatic substitution reactions. This can be achieved using reagents like N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF₃I) in the presence of a base for trifluoromethylation.
Coupling Reaction: Finally, the imidazole-thioether compound is coupled with the functionalized pyridine ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the imidazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. The imidazole ring is known for its ability to interact with biological targets, making this compound a potential candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, while the imidazole moiety can interact with various enzymes and receptors.
Industry
Industrially, this compound could be used in the development of agrochemicals, dyes, and advanced materials. Its structural features may impart desirable properties such as thermal stability, chemical resistance, and electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, the imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, while the chloro and sulfanyl groups can participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole and sulfanyl groups, making it less versatile in biological applications.
1-phenyl-2-(pyridin-2-yl)imidazole: Does not have the trifluoromethyl group, which may reduce its metabolic stability and bioavailability.
3-chloro-2-(methylthio)-5-(trifluoromethyl)pyridine: Similar but with a methylthio group instead of the phenyl-imidazole moiety, potentially altering its reactivity and biological activity.
Uniqueness
The combination of a chloro group, a trifluoromethyl group, and a phenyl-imidazole sulfanyl moiety in 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine makes it unique
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactivity, applications, and how it compares to similar compounds
Properties
IUPAC Name |
3-chloro-2-(1-phenylimidazol-2-yl)sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3S/c16-12-8-10(15(17,18)19)9-21-13(12)23-14-20-6-7-22(14)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAIIJLUVIMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
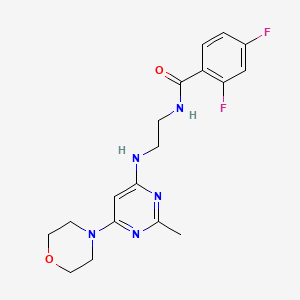
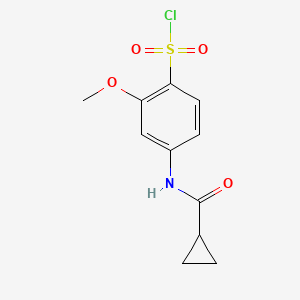
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2733805.png)
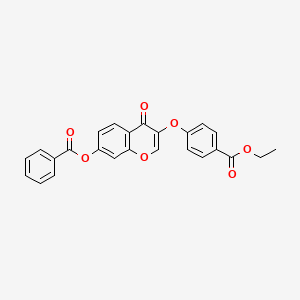
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
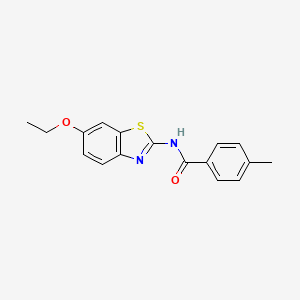
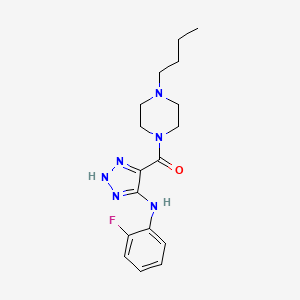

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
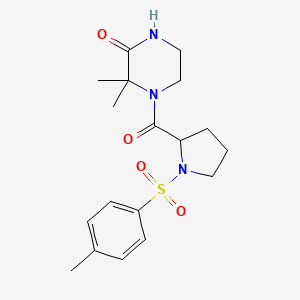
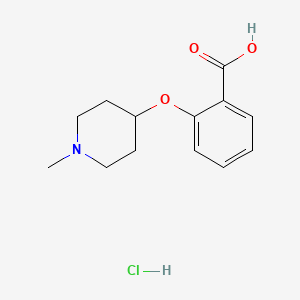
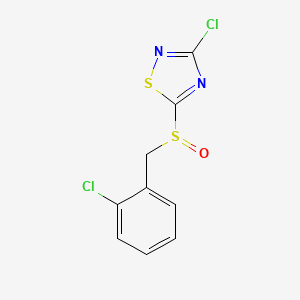
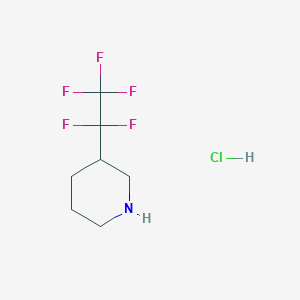
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)
